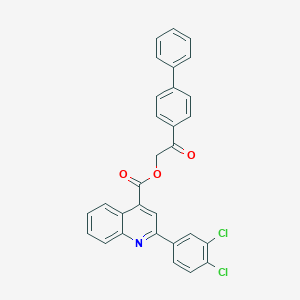
2-BIPHENYL-4-YL-2-OXOETHYL 2-(3,4-DICHLOROPHENYL)QUINOLINE-4-CARBOXYLATE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[1,1’-Biphenyl]-4-yl-2-oxoethyl 2-(3,4-dichlorophenyl)-4-quinolinecarboxylate is a complex organic compound that features a biphenyl group, a quinoline moiety, and a dichlorophenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1,1’-Biphenyl]-4-yl-2-oxoethyl 2-(3,4-dichlorophenyl)-4-quinolinecarboxylate typically involves multi-step organic reactions. One common method involves the reaction of 2-(3,4-dichlorophenyl)quinoline-4-carboxylic acid with 2-[1,1’-biphenyl]-4-yl-2-oxoethyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
2-[1,1’-Biphenyl]-4-yl-2-oxoethyl 2-(3,4-dichlorophenyl)-4-quinolinecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenation and nitration reactions can be performed using halogens or nitric acid, respectively.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Chlorine gas for halogenation, concentrated nitric acid for nitration.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
2-[1,1’-Biphenyl]-4-yl-2-oxoethyl 2-(3,4-dichlorophenyl)-4-quinolinecarboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its potential therapeutic properties in treating various diseases.
Industry: Utilized in the development of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of 2-[1,1’-Biphenyl]-4-yl-2-oxoethyl 2-(3,4-dichlorophenyl)-4-quinolinecarboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may bind to DNA or proteins, disrupting their normal function and leading to cell death in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[1,1’-Biphenyl]-4-yl-2-oxoethyl 2-(2,4-dichlorophenyl)-4-quinolinecarboxylate
- 2-[1,1’-Biphenyl]-4-yl-2-oxoethyl 2-(3,5-dichlorophenyl)-4-quinolinecarboxylate
- 2-[1,1’-Biphenyl]-4-yl-2-oxoethyl 2-(3,4-difluorophenyl)-4-quinolinecarboxylate
Uniqueness
The unique combination of the biphenyl, quinoline, and dichlorophenyl groups in 2-[1,1’-Biphenyl]-4-yl-2-oxoethyl 2-(3,4-dichlorophenyl)-4-quinolinecarboxylate imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .
Eigenschaften
Molekularformel |
C30H19Cl2NO3 |
|---|---|
Molekulargewicht |
512.4 g/mol |
IUPAC-Name |
[2-oxo-2-(4-phenylphenyl)ethyl] 2-(3,4-dichlorophenyl)quinoline-4-carboxylate |
InChI |
InChI=1S/C30H19Cl2NO3/c31-25-15-14-22(16-26(25)32)28-17-24(23-8-4-5-9-27(23)33-28)30(35)36-18-29(34)21-12-10-20(11-13-21)19-6-2-1-3-7-19/h1-17H,18H2 |
InChI-Schlüssel |
WHTBQIPEYQUALQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)COC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC(=C(C=C5)Cl)Cl |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)COC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC(=C(C=C5)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzyl 4-[(4-methylphenoxy)methyl]benzoate](/img/structure/B338953.png)

![Benzhydryl 2-[2-(benzhydryloxy)-2-oxoethyl]-1,3-dioxo-5-isoindolinecarboxylate](/img/structure/B338956.png)
![2-(4-Ethylphenyl)-2-oxoethyl 4-[(3-methylphenoxy)methyl]benzoate](/img/structure/B338958.png)

![N-(2-ethylphenyl)-4-[(3-methylphenoxy)methyl]benzamide](/img/structure/B338960.png)
![4'-Methyl[1,1'-biphenyl]-4-yl 4-[(3-methylphenoxy)methyl]benzoate](/img/structure/B338961.png)
![2-(4-Fluorophenyl)-2-oxoethyl 4-[(3-methylphenoxy)methyl]benzoate](/img/structure/B338962.png)
![4-[(3-methylphenoxy)methyl]-N-[3-(2-quinoxalinyl)phenyl]benzamide](/img/structure/B338963.png)
![2-(4-Bromophenyl)-2-oxoethyl 4-[(5-bromo-8-quinolinyl)amino]-4-oxobutanoate](/img/structure/B338965.png)


![2-Oxo-2-phenylethyl 4-({4-[2-(4-chlorophenyl)-1-methyl-2-oxoethoxy]-4-oxobutanoyl}amino)benzoate](/img/structure/B338970.png)
![2-[4-(2,6-dimethylphenoxy)phenyl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B338974.png)
